2-(4-Benzylpiperazin-1-yl)-5-bromophenol
Overview
Description
2-(4-Benzylpiperazin-1-yl)-5-bromophenol is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to the piperazine ring, which is further substituted with a bromophenol moiety. Piperazine derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-yl)-5-bromophenol typically involves the reaction of 4-benzylpiperazine with 5-bromophenol. One common method is the reductive amination of 4-benzylpiperazine with 5-bromophenol using sodium cyanoborohydride in methanol . The reaction conditions generally require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-5-bromophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenol moiety to a phenol or other reduced forms.
Substitution: The bromine atom in the bromophenol moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols or piperazine derivatives.
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-5-bromophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-5-bromophenol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperazine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzylpiperazin-1-yl)benzaldehyde: Another piperazine derivative with similar structural features but different functional groups.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with a similar piperazine core but different substituents.
Uniqueness
2-(4-Benzylpiperazin-1-yl)-5-bromophenol is unique due to the presence of both a benzylpiperazine and a bromophenol moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-bromophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O/c18-15-6-7-16(17(21)12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAPLHGJUGJWLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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